molecular formula C8H9NO2 B1337133 2-(Pyridin-3-yl)propanoic acid CAS No. 90005-62-2

2-(Pyridin-3-yl)propanoic acid

Cat. No.: B1337133
CAS No.: 90005-62-2
M. Wt: 151.16 g/mol
InChI Key: RVSGAPGURIPIFA-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)propanoic acid, also known as 3-(3-Pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine and is characterized by a propanoic acid group attached to the third position of the pyridine ring. This compound is commonly used as a ligand in coordination chemistry and has various applications in scientific research.

Scientific Research Applications

2-(Pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

2-(Pyridin-3-yl)propanoic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-pyridineacrylic acid with hydrogen in the presence of a palladium catalyst to yield this compound . Another method includes the hydrothermal synthesis involving the reaction of 3-pyridinepropionic acid with metal salts such as silver nitrate, copper nitrate, or zinc nitrate in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, aldehydes, and various coordination complexes.

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-3-yl)propanoic acid is unique due to its specific position of the propanoic acid group on the pyridine ring, which influences its reactivity and coordination behavior. This positional specificity allows for the formation of distinct coordination complexes and derivatives with unique properties.

Properties

IUPAC Name

2-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGAPGURIPIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305296
Record name α-Methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90005-62-2
Record name α-Methyl-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90005-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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